molecular formula C16H12ClN3OS B6179454 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 2624126-81-2

4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B6179454
CAS No.: 2624126-81-2
M. Wt: 329.8
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Description

4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoyl group, a chlorophenyl group, and a triazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the benzoyl chloride derivative and chlorophenyl compound. These intermediates are then reacted under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the compound is produced through a series of controlled reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, benzoylation, and cyclization to form the triazole ring.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The compound can be reduced to remove the benzoyl group or modify the triazole ring.

  • Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the chlorine atom, depending on the desired product.

Major Products Formed

  • Oxidation: : Disulfides, sulfonic acids, and sulfoxides.

  • Reduction: : Benzene derivatives and modified triazoles.

  • Substitution: : A wide range of functionalized phenyl compounds.

Scientific Research Applications

4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infections.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The triazole ring interacts with biological targets, leading to the modulation of biochemical processes. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, altering their activity.

Comparison with Similar Compounds

4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-ol

  • 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-amine

  • 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxylic acid

These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

CAS No.

2624126-81-2

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8

Purity

95

Origin of Product

United States

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